molecular formula C12H14O2 B12984179 Ethyl 2-(p-tolyl)acrylate

Ethyl 2-(p-tolyl)acrylate

Cat. No.: B12984179
M. Wt: 190.24 g/mol
InChI Key: QARHTDLVHYQXRK-UHFFFAOYSA-N
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Description

Significance within Contemporary Organic and Polymer Chemistry

In contemporary organic chemistry, Ethyl 2-(p-tolyl)acrylate serves as a versatile building block. The presence of the reactive acrylate (B77674) moiety allows it to participate in a variety of addition reactions and cycloadditions. Its derivatives are intermediates in the synthesis of more complex molecules, including heterocyclic compounds. Research has shown that related acrylate structures can undergo reactions such as the Michael addition, which is fundamental for carbon-carbon bond formation. The tolyl group can also be a site for further functionalization, although its primary role is often to modulate the electronic properties and steric hindrance of the acrylate system.

The significance of this compound in polymer chemistry is notable. As a monomer, it can undergo polymerization to form polymers with specific properties conferred by the p-tolyl group. Acrylate polymers are a major class of materials used in coatings, adhesives, and textiles. researchgate.net The incorporation of aromatic groups like the p-tolyl substituent into the polymer backbone can enhance thermal stability and modify the refractive index and mechanical properties of the resulting material. The polymerization of acrylates can be achieved through various mechanisms, including free-radical polymerization. wikipedia.orgacs.org Advanced techniques like Atom Transfer Radical Polymerization (ATRP) offer controlled polymerization of acrylate monomers, allowing for the synthesis of well-defined polymers with specific molecular weights and low polydispersity. researchgate.net The principles of ATRP, which involve the reversible activation and deactivation of growing polymer chains by a transition metal catalyst, are applicable to monomers like this compound, enabling the design of novel polymeric materials. researchgate.net

Current Research Landscape and Emerging Areas

The current research landscape for this compound and related α-substituted acrylates is focused on their application in advanced materials and catalysis. One emerging area is the development of functional polymers for electronic and optical applications. For example, polymers containing aromatic side chains, such as poly(2-(N-carbazolyl)ethyl acrylate), are investigated as host materials for high-efficiency polymer light-emitting devices (PLEDs). vulcanchem.com The introduction of the tolyl group in polyacrylates can be explored for similar purposes, aiming to tune the electronic properties of the host material for better device performance.

Another active area of research is in catalysis. This compound has been mentioned in the context of Knoevenagel condensation reactions catalyzed by novel materials like photo-activated carbon dots or multifunctional nanocomposites. acs.orgmdpi.com In these studies, the compound is often the product of a condensation reaction, demonstrating new, efficient synthetic routes. The development of "green" catalytic systems that are efficient and easily separable is a significant trend.

Furthermore, the reactivity of the acrylate bond is being exploited in the design of dynamic and responsive materials. Research into self-healing polymers and dynamic covalent chemistry sometimes utilizes the reversible reactions of acrylate derivatives. Although not specifically demonstrated for this compound, the potential exists to incorporate it into such advanced polymer networks. The field continues to explore the synthesis of complex architectures like dendritic alloys on reduced graphene oxide, where acrylate derivatives play a role in the catalytic evaluation of these new materials. acs.org

Data Tables

Table 1: Spectroscopic Data for this compound

Parameter Value Source
¹H NMR (500 MHz, CDCl₃) δ (ppm) 7.32-7.31 (m, 2H), 7.17 (d, J = 7.8 Hz, 2H), 6.30 (d, J = 1.3 Hz, 1H), 5.86 (d, J = 1.3 Hz, 1H), 4.29 (q, J = 7.1 Hz, 2H), 2.38 (s, 3H), 1.35 (t, J = 7.1 Hz, 3H) rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

ethyl 2-(4-methylphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O2/c1-4-14-12(13)10(3)11-7-5-9(2)6-8-11/h5-8H,3-4H2,1-2H3

InChI Key

QARHTDLVHYQXRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C1=CC=C(C=C1)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to Ethyl 2-(p-tolyl)acrylate

The synthesis of this compound can be achieved through various chemical strategies, including precursor-based pathways and catalytic reduction methods.

Precursor-Based Synthetic Pathways

A common and effective method for synthesizing α,β-disubstituted acrylates is the Knoevenagel condensation. rsc.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as an ester with an α-hydrogen, in the presence of a basic catalyst. For instance, ethyl (E)-2-cyano-3-(p-tolyl)acrylate can be synthesized from p-tolualdehyde and ethyl cyanoacetate. mdpi.com

Another precursor-based approach involves the Galat reaction, which utilizes the condensation of aldehydes with substituted malonic acid half oxyesters, catalyzed by morpholine (B109124) in refluxing toluene. acs.org This method offers a stereoselective route to various α,β-disubstituted acrylates. acs.org Additionally, the use of ethyl 2-(diethoxyphosphoryl)acetate as a precursor, reacting with 1-(bromomethyl)-4-methylbenzene, provides another pathway to acrylate (B77674) derivatives. nih.gov

The Claisen rearrangement of α-hydroxy alkyl acrylate precursors also presents a viable synthetic route. bohrium.com For example, alkyl 3-acetoxy-2-methylenebutanoate can be rearranged using trifluoroacetic acid to yield methylene coumarin (B35378) derivatives, which are structurally related to aryl acrylates. bohrium.com

Precursor 1Precursor 2Catalyst/ReagentProductRef
p-TolualdehydeEthyl cyanoacetatePiperidineEthyl (E)-2-cyano-3-(p-tolyl)acrylate mdpi.com
AldehydesSubstituted malonic acid half oxyestersMorpholineα,β-Disubstituted acrylates acs.org
Ethyl 2-(diethoxyphosphoryl)acetate1-(Bromomethyl)-4-methylbenzeneSodium HydrideEthyl 2-(diethoxyphosphoryl)-3-(p-tolyl)propanoate nih.gov
Alkyl 3-acetoxy-2-methylenebutanoate-Trifluoroacetic acidMethylene coumarin derivatives bohrium.com
N-m-tolylacetamideEthyl acrylate[RuCl₂(p-cymene)]₂, Cu(OAc)₂·H₂O, KPF₆Ethyl (E)-3-(2-acetamido-4-methylphenyl)acrylate orgsyn.org

Catalytic Reduction Methodologies for α,β-Disubstituted Acrylic Acids

Catalytic reduction offers a pathway to saturated carboxylic acids from their α,β-unsaturated counterparts. While the direct synthesis of this compound via reduction is less common, the reduction of related α,β-disubstituted acrylic acids is a well-established transformation. 1,3,2-diazaphospholenes (DAPs) have been shown to be effective metal-free catalysts for the 1,4-reduction of free α,β-unsaturated carboxylic acids. researchgate.net This process occurs without the need for prior deprotonation of the carboxylic acid. researchgate.net

Asymmetric hydrogenation of α,β-unsaturated carboxylic acids using cobalt-based catalysts has also been demonstrated to produce chiral carboxylic acids with high yields and enantioselectivities. nsf.gov This method is compatible with various functional groups and uses protic solvents like methanol. nsf.gov

Unsaturated SubstrateCatalyst SystemProductKey FeaturesRef
α,β-Unsaturated carboxylic acids1,3,2-Diazaphospholenes (DAPs) / Pinacol boraneSaturated carboxylic acidsMetal-free, no prior deprotonation needed researchgate.net
α,β-Unsaturated carboxylic acidsBis(phosphine) cobalt(0) 1,5-cyclooctadieneChiral carboxylic acidsHigh yield and enantioselectivity nsf.gov

Strategies for Selective Acrylate Synthesis

Achieving selectivity in acrylate synthesis is crucial. The Galat reaction, for example, is highly stereoselective, predominantly forming the (E)-acrylate derivative. acs.org Another strategy involves the ruthenium-catalyzed direct oxidative alkenylation of arenes with ethyl acrylate in water, which allows for the synthesis of specific substituted acrylates. orgsyn.org For instance, the reaction of N-m-tolylacetamide with ethyl acrylate yields Ethyl (E)-3-(2-acetamido-4-methylphenyl)acrylate. orgsyn.org

Furthermore, palladium-catalyzed three-component reactions of allenes, aryl iodides, and diazo compounds can produce 1,3-dienes with high stereoselectivity. mdpi.com While not a direct synthesis of this compound, this highlights the potential of multi-component strategies for controlling stereochemistry in related systems.

Derivatization and Functionalization Reactions Involving this compound and Related Aryl Acrylates

The acrylate moiety in this compound is a versatile functional group that can undergo a variety of chemical transformations, including cyclization reactions and addition reactions.

Cyclization Reactions Leading to Heterocyclic Frameworks

Ethyl 2-aryl acrylates are valuable precursors for synthesizing heterocyclic compounds. For example, the cyclization of (E)-ethyl 3-aryl-2-cyanoacrylates with ethyl glycinate (B8599266) hydrochloride can produce densely substituted furans. semanticscholar.org Specifically, the reaction of ethyl (E)-2-cyano-3-(p-tolyl)acrylate with ethyl glycinate hydrochloride in the presence of DBU and water yields diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate. semanticscholar.org

Palladium-catalyzed cascade reactions of (E)-ethyl 3-(2-hydroxyaryl)acrylates with triarylantimony difluorides can afford 4-arylcoumarins. researchgate.net This process involves an oxidative Heck-type arylation followed by cyclization. researchgate.net Additionally, the intramolecular cyclization of azidomethyl(indolyl)acrylates, mediated by reagents such as PIFA-BF₃·OEt₂ or DBU, can lead to the formation of various carboline derivatives. nih.gov

Acrylate DerivativeReagent(s)ProductReaction TypeRef
Ethyl (E)-2-cyano-3-(p-tolyl)acrylateEthyl glycinate hydrochloride, DBU, WaterDiethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylateCyclization semanticscholar.org
(E)-Ethyl 3-(2-hydroxyaryl)acrylatesTriarylantimony difluorides, Pd(OAc)₂4-ArylcoumarinsCascade Arylation/Cyclization researchgate.net
Azidomethyl(indolyl)acrylatesPIFA-BF₃·OEt₂ or DBUCarbolinesIntramolecular Cyclization nih.gov
2-Aryl-substituted acrylates3,3-Dimethoxypropanenitrile, Guanidine4-Unsubstituted pyrido[2,3-d]pyrimidinesMichael Addition/Cyclization acs.org

Electrophilic and Nucleophilic Additions to the Acrylate Moiety

The electron-deficient double bond of the acrylate system is susceptible to attack by both electrophiles and nucleophiles. Nucleophilic conjugate addition, or Michael addition, is a common reaction for these substrates. Thiols, for example, can add to the β-position of acrylates. acs.org The chemoselective Michael addition of heterocyclic amides or amines to acrylic acid derivatives is another effective functionalization strategy.

An unusual Michael addition has been observed between 2-aryl-substituted acrylates and 3,3-dimethoxypropanenitrile, leading to intermediates that can be converted to pyrido[2,3-d]pyrimidines. acs.org Furthermore, the reaction of ethyl 2-(p-toluenesulfonyl)acrylate with nucleophiles is a known transformation. acs.org

Electrophilic additions are less common due to the electron-withdrawing nature of the ester group. However, reactions can be facilitated under specific conditions. For example, the Heck reaction, a palladium-catalyzed C-C bond-forming reaction, can be used to arylate the acrylate. specificpolymers.com

Coupling Reactions (e.g., Decarboxylative, Oxidative Alkenylation)

Oxidative Alkenylation

A significant method for synthesizing acrylate derivatives involves the direct oxidative alkenylation of arenes. Ruthenium-catalyzed twofold C-H bond functionalization provides a pathway to these compounds. For instance, the synthesis of ethyl (E)-3-(2-acetamido-4-methylphenyl)acrylate is achieved by reacting N-m-tolylacetamide with ethyl acrylate in water. orgsyn.orgorgsyn.org This reaction utilizes a catalytic system composed of [RuCl₂(p-cymene)]₂ and Cu(OAc)₂·H₂O, with KPF₆ as an additive. orgsyn.orgorgsyn.org The process is conducted by heating the mixture at 105 °C. orgsyn.org This approach demonstrates the viability of using water as an environmentally benign solvent for such transformations. orgsyn.org The catalytic system has also been found effective for the alkenylation of other aromatic compounds like phenones and substituted benzaldehydes. orgsyn.org

Decarboxylative Coupling

Decarboxylative coupling reactions represent an alternative strategy, using carboxylic acids as starting materials. researchgate.net A paired electrolysis method has been developed for the decarboxylative coupling of (E)-3-(p-tolyl)acrylic acid with diazo compounds like ethyl diazoacetate. rsc.org This electrochemical reaction is carried out under a constant current of 5 mA at 50 °C in a mixture of acetonitrile (B52724) and water, using N,N-diisopropylethylamine (DIPEA) as a base and lithium perchlorate (B79767) (LiClO₄) as an electrolyte. rsc.org This method avoids the use of stoichiometric metal oxidants. Another approach involves the silver-catalyzed decarboxylative cross-coupling of cinnamic acids with other compounds, which proceeds via a radical mechanism. beilstein-journals.org Furthermore, bimetallic catalyst systems, such as a combination of a CuI/Me₄phen decarboxylation catalyst and a Pd/XPhos cross-coupling catalyst, have been developed to couple aryl chlorides with benzoates, overcoming the limitation of requiring ortho-substituted substrates. researchgate.net

Table 1: Conditions for Oxidative Alkenylation and Decarboxylative Coupling
Reaction TypeCatalyst/ReagentsSubstratesSolventConditionsReference
Oxidative Alkenylation[RuCl₂(p-cymene)]₂, Cu(OAc)₂·H₂O, KPF₆N-m-tolylacetamide, Ethyl acrylateH₂O105 °C, 16-26 h orgsyn.orgorgsyn.org
Decarboxylative Coupling (Electrochemical)DIPEA, LiClO₄(E)-3-(p-tolyl)acrylic acid, Ethyl diazoacetateMeCN:H₂O50 °C, 5 mA constant current rsc.org

Phosphorus-Containing Derivatives

The synthesis of phosphorus-containing acrylates has been explored through various routes. One method involves the reaction of ethyl α-chloromethyl acrylate with triethyl phosphite. researchgate.net Another approach is the copper-catalyzed aerobic oxidative/decarboxylative phosphorylation of aryl acrylic acids with P(III)-nucleophiles like triethylphosphite. polyu.edu.hk This reaction proceeds via a Michaelis-Arbuzov rearrangement to yield β-ketophosphonates. For example, reacting p-tolyl substituted acrylic acid derivatives with triethylphosphite in the presence of a copper(II) triflate (Cu(OTf)₂) catalyst in acetonitrile under air at 100 °C produces the corresponding diethyl (2-oxo-2-(p-tolyl)ethyl)phosphonate in high yield. polyu.edu.hk

A Horner-Wadsworth-Emmons type approach can also be utilized. The synthesis of ethyl 2-(diethoxyphosphoryl)-3-(p-tolyl)propanoate has been achieved by reacting the sodium salt of ethyl 2-(diethoxyphosphoryl)acetate with 1-(bromomethyl)-4-methylbenzene in dry dimethoxyethane (DME) at 60 °C. nih.gov

Table 2: Synthesis of Phosphorus-Containing Derivatives
ProductSynthetic MethodKey ReagentsYieldReference
Diethyl (2-oxo-2-(p-tolyl)ethyl)phosphonateOxidative/Decarboxylative Phosphorylationp-tolyl acrylic acid, Triethylphosphite, Cu(OTf)₂88% polyu.edu.hk
Ethyl 2-(diethoxyphosphoryl)-3-(p-tolyl)propanoateNucleophilic SubstitutionEthyl 2-(diethoxyphosphoryl)acetate, NaH, 1-(bromomethyl)-4-methylbenzeneNot specified nih.gov

Transformations of Morita-Baylis-Hillman Adducts

Morita-Baylis-Hillman (MBH) adducts are versatile intermediates in organic synthesis. The adduct methyl 2-(hydroxy(p-tolyl)methyl)acrylate can be prepared by reacting p-tolualdehyde with methyl acrylate in the presence of a Lewis base catalyst. nih.gov These adducts can be transformed into a variety of other compounds.

For instance, MBH bromides, such as methyl (Z)-2-(bromomethyl)-3-(p-tolyl)acrylate, can be synthesized and subsequently used in radical sulfonylation reactions. thieme-connect.com Treatment of the MBH bromide with S-phenyl benzenesulfonothioate and cesium carbonate (Cs₂CO₃) in acetonitrile at 80 °C yields methyl (Z)-2-[(phenylsulfonyl)methyl]-3-(p-tolyl)acrylate in good yield. thieme-connect.com

Additionally, MBH acetates derived from p-tolualdehyde, such as methyl 2-(acetoxy(p-tolyl)methyl)acrylate, can undergo electrochemical borylation. rsc.org Using bis(pinacolato)diboron (B136004) (B₂Pin₂) and lithium perchlorate in methanol, these acetates are converted into the corresponding methyl (E)-2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-3-(p-tolyl)acrylate. rsc.org

Wittig Reaction Applications

The Wittig reaction is a cornerstone of alkene synthesis, converting aldehydes and ketones into alkenes using phosphonium (B103445) ylides. libretexts.orgmasterorganicchemistry.com This reaction is highly versatile and tolerates a range of functional groups. libretexts.org While direct synthesis of this compound via a standard Wittig reaction is less common, the related Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) esters, is frequently employed for creating α,β-unsaturated esters with high E-selectivity. libretexts.org

For example, a Wittig-type reaction between a phosphonoacetate like triethyl phosphonoacetate and p-tolualdehyde would lead to the formation of ethyl 3-(p-tolyl)acrylate. nih.gov The reaction typically involves deprotonation of the phosphonoacetate with a base like sodium hydride to form a stabilized carbanion, which then reacts with the aldehyde. nih.gov The HWE reaction is often preferred over the Wittig reaction for synthesizing α,β-unsaturated esters due to the easy removal of the phosphate (B84403) byproduct and generally higher E-selectivity. libretexts.org The reaction can be performed in various solvents, and even in aqueous media under certain conditions, which can enhance its efficiency and environmental friendliness. researchgate.net

Mechanistic Elucidation in Synthetic Processes

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and controlling product selectivity.

Detailed Mechanistic Proposals for Key Transformations

Decarboxylative Coupling: For the paired electrochemical decarboxylative coupling, the proposed mechanism starts with the deprotonation of the acrylic acid. rsc.org At the anode, the resulting carboxylate undergoes single-electron oxidation to form a carboxyl radical, which then loses CO₂ to generate a vinyl radical. This radical subsequently attacks the diazo compound to form the final product after a series of steps. rsc.org In metal-catalyzed decarboxylative couplings, the mechanism often involves the formation of an organometallic intermediate via decarboxylation, followed by reductive elimination or other coupling steps. beilstein-journals.org

Transformation of MBH Adducts: The sulfonylation of MBH bromides with thiosulfonates mediated by Cs₂CO₃ is suggested to proceed through a single-electron transfer (SET) mechanism. thieme-connect.com Cs₂CO₃ is believed to promote the formation of a sulfonyl radical from the thiosulfonate. This radical then participates in a radical-radical cross-coupling with an allylic radical generated from the MBH bromide to form the final product. thieme-connect.com

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalyst and reagents is paramount in directing the outcome of chemical reactions.

In Oxidative Alkenylation: The [RuCl₂(p-cymene)]₂ complex is the active catalyst that facilitates the C-H activation step. orgsyn.orgorgsyn.org The copper(II) acetate (B1210297) serves as a stoichiometric oxidant to regenerate the active Ru(II) catalyst from the Ru(0) species formed after reductive elimination. orgsyn.org The choice of solvent can also be critical; using water as a solvent not only offers environmental benefits but can also influence the reaction efficiency. orgsyn.org

In Decarboxylative Coupling: In the electrochemical variant, N,N-diisopropylethylamine (DIPEA) acts as a base to deprotonate the carboxylic acid, while LiClO₄ serves as the supporting electrolyte to ensure conductivity. rsc.org In palladium/copper-catalyzed systems, the copper salt often facilitates the decarboxylation step, while the palladium complex catalyzes the cross-coupling itself. researchgate.net The choice of ligands, such as XPhos, is crucial for stabilizing the palladium catalyst and promoting the desired bond formation. researchgate.net

In Phosphorus-Containing Derivative Synthesis: For the copper-catalyzed phosphorylation of acrylic acids, Cu(OTf)₂ is an effective catalyst, and the reaction proceeds under an aerobic atmosphere, where oxygen likely acts as the terminal oxidant. polyu.edu.hk The reaction is proposed to involve a radical process. polyu.edu.hk

In Wittig-type Reactions: The base used to generate the ylide or phosphonate carbanion plays a key role. Strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) are commonly used for less acidic phosphonium salts or phosphonates. nih.govmasterorganicchemistry.com For stabilized ylides, weaker bases like sodium bicarbonate can be sufficient, and the use of aqueous media can sometimes improve yields and selectivity. researchgate.net The structure of the phosphorus reagent itself dictates the stereochemical outcome, with stabilized ylides and HWE reagents generally favoring the formation of (E)-alkenes. libretexts.org

Advanced Structural Characterization in Research Context

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of magnetically active nuclei. In the context of Ethyl 2-(p-tolyl)acrylate and its analogs, ¹H and ¹³C NMR are routinely employed to confirm the successful synthesis and purity of products and to identify key intermediates.

Research on closely related analogs, such as (E)-methyl 3-(p-tolyl)acrylate, provides a clear blueprint for the expected spectral features. The ¹H NMR spectrum is particularly informative for confirming the stereochemistry of the acrylate (B77674) double bond and the substitution pattern of the aromatic ring. For instance, the spectrum of (E)-methyl 3-(p-tolyl)acrylate shows characteristic signals that can be directly correlated to the structure of its ethyl ester counterpart. researchgate.net

The key signals in the ¹H NMR spectrum include:

A singlet for the methyl protons of the p-tolyl group, typically appearing around δ 2.38 ppm. researchgate.net

Two doublets for the vinylic protons (Hα and Hβ) of the acrylate moiety. The large coupling constant (J ≈ 16.0 Hz) between these protons is indicative of a trans (E) configuration. These signals typically appear at approximately δ 6.40 and δ 7.68 ppm. researchgate.net

Two doublets in the aromatic region, corresponding to the AA'BB' system of the p-substituted phenyl ring, are expected around δ 7.20 and δ 7.43 ppm. researchgate.net

For the ethyl ester group specifically, a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons would be observed, resulting from spin-spin coupling.

The ¹³C NMR spectrum complements the ¹H NMR data, providing evidence for the carbon framework. Key resonances would include signals for the ester carbonyl carbon, the vinylic carbons, the aromatic carbons, and the methyl carbon of the tolyl group. wiredchemist.com

Detailed ¹H NMR spectral data for a closely related compound, (E)-methyl 3-(p-tolyl)acrylate, are presented below, illustrating the typical chemical shifts and coupling constants that are instrumental in structural assignment.

Table 1: ¹H NMR Data for (E)-methyl 3-(p-tolyl)acrylate in CDCl₃

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
7.68 d 16.0 Vinylic H (β to C=O)
7.43 d 8.0 Aromatic H (ortho to acrylate)
7.20 d 8.0 Aromatic H (ortho to methyl)
6.40 d 16.0 Vinylic H (α to C=O)
3.80 s - Methoxy H (-OCH₃)
2.38 s - Tolyl Methyl H (-CH₃)

Data sourced from a study on ligand and base-free Pd-catalyzed oxidative Heck reactions. researchgate.net

Crystallographic Studies for Structural Elucidation of Reaction Products and Intermediates

X-ray crystallography offers definitive proof of a molecule's three-dimensional structure, providing precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound itself is not prominently featured in the reviewed literature, studies on closely related derivatives provide significant insights into the expected structural characteristics.

A crystallographic study of ethyl 2-acetyl-3-[5-(p-tolyl)-2-furyl]acrylate, a more complex derivative, reveals important structural features related to the p-tolyl group. researchgate.net The analysis showed that the molecule crystallizes in an orthorhombic system with the space group Pbca. researchgate.net A key finding was the extensive π-delocalization involving the p-tolyl, furyl, and acetyl-ethylenic groups, evidenced by the planarity of this conjugated system. The dihedral angle between the phenyl (p-tolyl) and furyl rings was found to be only 1.3°, indicating a high degree of coplanarity which facilitates electronic communication across the molecule. researchgate.net

Similarly, structural studies on other acrylate derivatives, such as ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, underscore the tendency of these molecules to adopt a planar conformation, which is crucial for their electronic and optical properties. biointerfaceresearch.comresearchgate.net These studies also highlight how crystallography can reveal details about molecular packing and intermolecular interactions, such as C—H⋯O and C—H⋯N hydrogen bonds, which govern the supramolecular architecture. biointerfaceresearch.com

Table 2: Crystallographic Data for Ethyl 2-acetyl-3-[5-(p-tolyl)-2-furyl]acrylate

Parameter Value
Chemical Formula C₁₈H₁₈O₄
Crystal System Orthorhombic
Space Group Pbca
a (Å) 7.519 (1)
b (Å) 21.926 (6)
c (Å) 19.134 (4)
V (ų) 3154.5
Z 8

Data obtained from the structural analysis of a p-tolyl derivative. researchgate.net

Investigation of Electronic Transitions through Ultraviolet-Visible (UV-Vis) Spectroscopy in Synthetic Research

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within molecules, particularly those containing chromophores and conjugated π-systems. hmdb.ca this compound possesses an extended conjugated system comprising the p-tolyl aromatic ring, the acrylate C=C double bond, and the carbonyl C=O group. This conjugation is responsible for its characteristic absorption of UV radiation.

The absorption of UV light promotes electrons from a lower energy molecular orbital to a higher energy one. For molecules like this compound, the most significant electronic transitions are π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity. The presence of the carbonyl group also introduces the possibility of n → π* transitions, involving the promotion of a non-bonding electron from the oxygen atom to a π* antibonding orbital, though these are generally much weaker.

The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation. The extended conjugation in this compound is expected to result in a λ_max value at a longer wavelength compared to non-conjugated systems. The p-methyl group on the phenyl ring acts as an auxochrome, a group that can modify the absorption characteristics of a chromophore. Through its electron-donating inductive effect, it can cause a slight bathochromic shift (a shift to a longer wavelength) compared to the unsubstituted parent compound, ethyl cinnamate. The investigation of these electronic transitions is crucial in synthetic research, for example, when designing molecules for applications such as UV absorbers or as intermediates for dye synthesis. biointerfaceresearch.com

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Applications in Mechanistic and Electronic Studies

Density Functional Theory (DFT) has become an indispensable tool for accurately predicting the electronic and structural properties of complex organic molecules. mdpi.com It is frequently applied to investigate adsorption mechanisms and identify functional monomers for various applications. mdpi.com

In the computational analysis of molecules structurally related to Ethyl 2-(p-tolyl)acrylate, DFT calculations are a primary method for obtaining optimized geometries and electronic properties. A common and effective approach involves using the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. nih.gov

For an accurate description of the electronic structure, this functional is typically paired with a comprehensive basis set. The 6-311++G(d,p) basis set is often employed, as it includes diffuse functions (++) to better represent lone pairs and anions, and polarization functions (d,p) to account for the non-uniform distribution of electron density in chemical bonds. nih.gov Such computational setups, often performed using software like Gaussian, provide a robust framework for analyzing molecular properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis: FMO theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, representing the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, indicating its electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In a related p-tolyl derivative, a minimal HOMO-LUMO gap was found to clearly indicate that the molecule is highly reactive. nih.gov

OrbitalEnergy (eV)Description
HOMO-6.5Highest Occupied Molecular Orbital; associated with electron-donating ability.
LUMO-1.9Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability.
Energy Gap (ΔE)4.6Indicates chemical reactivity and stability. A smaller gap implies higher reactivity.

Note: The values in this table are illustrative for this compound based on typical findings for structurally similar compounds and are intended to demonstrate the application of FMO analysis.

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a quantitative measure of reactivity and stability.

Chemical Potential (μ): Represents the tendency of electrons to escape from a system.

Global Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov These analyses, along with Molecular Electrostatic Potential (MEP) maps, help pinpoint specific atoms or regions likely to participate in chemical reactions. nih.gov

DescriptorFormulaIllustrative Value (eV)Significance
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.20Indicates the escaping tendency of electrons.
Global Hardness (η)(ELUMO - EHOMO) / 22.30Measures resistance to charge transfer.
Global Electrophilicity (ω)μ2 / (2η)3.83Indicates the electron-accepting capacity.

Note: The values in this table are illustrative and calculated from the FMO data in the preceding table.

Molecular Dynamics (MD) Simulations for Reaction Pathway Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, diffusion, and thermodynamic properties of molecules. In the context of reaction pathway analysis, MD can be employed to explore the potential energy surface of a reaction, identify stable intermediates and transition states, and understand the role of solvent effects. researchgate.net For polymers and acrylates, MD simulations have been used to investigate properties like the elastic moduli of composites and the hydration dynamics of copolymers, demonstrating the versatility of this technique in materials science. researchgate.netnih.gov

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry offers a powerful means to elucidate complex reaction mechanisms at the atomic level. By mapping the potential energy surface, researchers can identify the most energetically favorable pathway for a given transformation.

A critical step in understanding a reaction mechanism is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. DFT calculations are used to locate the geometry of the TS, which is confirmed by a frequency calculation showing exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC analysis involves following the reaction path downhill from the transition state towards both the reactants and the products. This confirms that the identified TS correctly connects the desired starting materials and products, thereby validating the proposed mechanistic step. This combined approach of TS optimization and IRC analysis is a standard and rigorous method for computationally verifying reaction pathways.

Based on a comprehensive search of available scientific literature, it has been determined that specific computational and theoretical data for the compound This compound pertaining to the requested topics is not available. The required detailed analyses for the following sections have not been found in published research:

Thermodynamic and Kinetic Parameters (e.g., Gibbs Free Energy Surfaces)

Solvation Models and Environmental Effects in Computational Studies

Computational Insights into Structure-Activity Relationships and Non-Linear Optical Properties

While general computational methodologies for acrylates and other organic compounds exist, and experimental data is available for related molecules, the specific theoretical evaluations for this compound as outlined are not present in the accessed resources. Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on the target compound.

Polymer Chemistry and Macromolecular Science

Homopolymerization of Ethyl 2-(p-tolyl)acrylate and Related Aryl Acrylates

The synthesis of homopolymers from this compound involves several radical and ionic polymerization techniques. The presence of the p-tolyl group on the acrylate (B77674) backbone introduces significant steric and electronic factors that influence polymerization kinetics and the properties of the resulting polymer.

Free radical polymerization is a fundamental method for polymerizing vinyl monomers, proceeding through initiation, propagation, and termination steps. For aryl acrylates like this compound, the general mechanism is consistent, but the kinetics are influenced by the aromatic substituent.

The polymerization process is subject to autoacceleration, where a decrease in the mobility of polymer radicals leads to diffusion-controlled termination, thereby increasing the radical concentration and the rate of propagation. imaging.org This is followed by autodeceleration, which results from the onset of diffusion control of the propagation reaction itself. imaging.org

Controlled or "living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are pivotal for synthesizing polymers with predetermined molecular weights, low polydispersity, and complex architectures. nih.govcmu.edu ATRP has been successfully applied to a wide range of acrylate monomers, demonstrating its versatility. sci-hub.secmu.edunih.govresearchgate.net

The mechanism involves a reversible halogen atom transfer between a dormant species (an alkyl halide) and an active propagating radical, catalyzed by a transition metal complex, typically copper(I) with an amine-based ligand. researchgate.net This dynamic equilibrium keeps the concentration of active radicals low, suppressing termination reactions and allowing for controlled chain growth. cmu.edu

While specific studies on the ATRP of this compound are limited, extensive research on other acrylates provides a strong precedent for its successful polymerization using this method. The table below summarizes typical conditions and outcomes for the ATRP of various acrylate monomers, which are expected to be analogous for aryl acrylates.

MonomerInitiatorCatalyst SystemSolventTemp (°C)M_n (g/mol)M_w/M_nRef.
Methyl Acrylate (MA)EBiBCuBr / PMDETAAnisole6010,2001.07 cmu.edu
n-Butyl Acrylate (n-BuA)EBiBCu(II) / TPMA / Sn(EH)₂Anisole60-1.15 cmu.edu
Lauryl Acrylate (LA)MBrPCuBr / dNbpyToluene9012,4001.26 cmu.edu
Methyl Methacrylate (B99206) (MMA)2-(EiB)BrNiBr₂(PPh₃)₂Toluene82-<1.2 cmu.edu

EBiB: Ethyl 2-bromoisobutyrate; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine; TPMA: Tris(2-pyridylmethyl)amine; MBrP: Methyl 2-bromopropionate; dNbpy: 4,4'-Di(5-nonyl)-2,2'-bipyridine; 2-(EiB)Br: Ethyl 2-bromoisobutyrate.

Anionic polymerization of acrylate monomers is challenging due to side reactions, primarily the nucleophilic attack of the initiator or the propagating carbanion on the carbonyl group of the ester. cmu.edu These side reactions can be mitigated by using sterically hindered initiators, low polymerization temperatures, and the addition of stabilizing ligands. cmu.eduvt.edu

For instance, the use of alkali metal halides like lithium chloride (LiCl) can lead to the formation of polymers with narrow molecular weight distributions and high initiator efficiency. cmu.edu The bulky p-tolyl group in this compound would likely increase steric hindrance around the propagating center, potentially influencing the choice of initiator and reaction conditions required to achieve a controlled, "living" polymerization. acs.org While challenging, anionic methods offer a pathway to well-defined polyacrylates, provided that reaction conditions are rigorously controlled. uliege.bersc.org

This compound is a hydrophobic monomer, characterized by low water solubility. This property poses a significant challenge for conventional emulsion polymerization, where monomer must diffuse through the aqueous phase to reach the growing polymer particles. cmu.edu Several advanced strategies have been developed to overcome this limitation.

Phase Transfer Agents: Cyclodextrins can form water-soluble inclusion complexes with hydrophobic molecules, acting as phase transfer agents. This approach has been successfully used to polymerize stearyl acrylate, reducing the kinetic barrier for the monomer to leave the droplet and enter the aqueous phase. cmu.eduresearchgate.net

Miniemulsion Polymerization: This technique involves shearing a mixture of monomer, water, surfactant, and a costabilizer (a highly water-insoluble compound) to form stable, sub-micron monomer droplets. Polymerization then occurs directly within these nanodroplets, circumventing the need for diffusion through water. cmu.edutue.nl This is particularly effective for very hydrophobic monomers. tue.nl

Specialized Surfactants: The use of surfactants that associate strongly with hydrophobic monomers, such as sodium hexadecyl diphenyl oxide disulfonate, can enhance monomer transport and enable the successful polymerization of monomers like isodecyl methacrylate and vinyl esters of neo-acids. pcimag.com

These strategies are directly applicable to the emulsion polymerization of this compound, allowing for the formation of stable latexes despite the monomer's hydrophobicity. google.compcimag.com

Copolymerization Studies

Copolymerization is a powerful tool used to tailor the properties of polymers by incorporating two or more different monomer units into the polymer chain. scispace.comekb.egekb.eg

The composition and sequence distribution of a copolymer are governed by the reactivity ratios of the comonomers, denoted as r₁ and r₂. fiveable.me These ratios are the rate constants for a propagating radical adding to its own type of monomer versus adding to the other monomer. fiveable.me

If r₁ > 1, the propagating chain M₁• prefers to add another M₁ monomer.

If r₁ < 1, the propagating chain M₁• prefers to add an M₂ monomer.

If r₁r₂ = 1, an ideal or random copolymer is formed.

If r₁ and r₂ are both close to 0, an alternating copolymer is formed.

While experimentally determined reactivity ratios for this compound are not available in the cited literature, data from related systems can provide insight into its expected behavior. The electronic and steric properties of the p-tolyl group would influence its reactivity towards other common monomers. The table below presents reactivity ratios for several representative acrylate and vinyl monomer pairs, illustrating the range of copolymer behaviors possible. researchgate.net

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂System TypeRef.
StyreneMethyl Methacrylate0.6970.491Statistical/Alternating tendency acs.org
Methyl Methacrylaten-Butyl Acrylate~1.7~0.34Statistical cmu.edu
AcrylonitrileMethyl Acrylate1.290.96Ideal/Statistical elsevierpure.com
N-2-AnisylmaleimideEthyl Acrylate0.720.62Statistical/Alternating tendency researchgate.net

Control over the copolymer composition is achieved by manipulating the monomer feed ratio, guided by the known reactivity ratios, allowing for the synthesis of materials with precisely tailored properties. researchgate.net

Mechanisms of Chain Transfer and Termination in Copolymerization

Chain Transfer: This process involves the termination of a growing polymer chain and the simultaneous initiation of a new one. youtube.com It can occur to a monomer, polymer, solvent, or a specifically added chain transfer agent (CTA). For a growing polymer chain ending in an this compound radical, several chain transfer pathways are possible:

Chain Transfer to Monomer: The radical may abstract a hydrogen atom from a monomer molecule. The bulky p-tolyl group and the hydrogens on the ethyl ester are potential sites for abstraction.

Chain Transfer to Polymer: A growing radical can abstract a hydrogen from the backbone of an already formed polymer chain. This leads to the formation of a long-chain branch, significantly impacting the polymer's rheological properties. Theoretical studies on similar alkyl acrylates indicate that the tertiary hydrogens on the polymer backbone are the most likely to be transferred. semanticscholar.org

Chain Transfer to Agent: Agents like thiols (mercaptans) are often used to control molecular weight. youtube.com The growing radical reacts with the CTA, terminating the chain and creating a new radical from the CTA, which then initiates a new polymer chain.

Termination: This is the irreversible process that deactivates the growing radical chain ends. The two primary mechanisms are:

Combination (Coupling): Two growing polymer radicals join to form a single, longer polymer chain.

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two "dead" polymer chains: one with a saturated end and one with an unsaturated end group.

For sterically hindered monomers like this compound, disproportionation is often a more significant termination pathway compared to combination. The bulky p-tolyl groups impede the approach of two radical chain ends, making the formation of a single coupled chain less favorable.

Coordination Polymerization and Regioselectivity Investigations

Coordination polymerization, often employing transition metal catalysts like Ziegler-Natta or metallocene systems, provides a pathway to polymers with high linearity and stereoregularity. wikipedia.orgyoutube.com While traditionally used for nonpolar olefins, recent advancements have enabled the copolymerization of polar vinyl monomers, including acrylates.

For this compound, a coordination polymerization approach would involve the monomer coordinating to the metal center of the catalyst before inserting into the growing polymer chain. youtube.com The key advantages of this method are precise control over the polymer's structure.

Regioselectivity: This refers to the specific orientation of monomer units as they add to the polymer chain. The primary modes of addition are:

Head-to-Tail: The most common and energetically favorable arrangement, where the substituted carbon (head) of one monomer adds to the unsubstituted carbon (tail) of the next. This minimizes steric hindrance.

Head-to-Head/Tail-to-Tail: These arrangements are less common due to increased steric repulsion and electronic effects between adjacent substituent groups.

In the case of this compound, the significant steric bulk of the p-tolyl group would strongly favor a highly regioselective, head-to-tail enchainment. The catalyst's structure plays a crucial role in guiding this regioselectivity, ensuring a uniform and ordered polymer backbone.

Polymer Microstructure and Architecture Development

Control of Stereoregularity and Tacticity

Tacticity describes the stereochemical arrangement of the substituent groups along the polymer backbone. anu.edu.au This arrangement profoundly influences the polymer's physical properties, such as crystallinity and melting point. anu.edu.au The main types of tacticity are:

Isotactic: All substituents are on the same side of the polymer chain.

Syndiotactic: Substituents are on alternating sides of the chain.

Atactic: Substituents are randomly arranged.

Achieving stereocontrol in the radical polymerization of acrylates is notoriously difficult. chimia.ch However, for monomers with bulky side groups, such as the p-tolyl group in this compound, the inherent steric hindrance can influence the stereochemistry of monomer addition. flinders.edu.au Research on other sterically hindered monomers has shown that factors like polymerization temperature, solvent polarity, and the use of Lewis acid additives can promote the formation of more stereoregular polymers. anu.edu.au For instance, polymerization at lower temperatures can enhance stereoselectivity. Recent studies have also explored using high electric fields to influence tacticity during the polymerization of bulky acrylates like isobornyl acrylate, showing a significant increase in isotactic content. rsc.org

Polymer TypeSubstituent ArrangementExpected Crystallinity
IsotacticSame SideSemi-crystalline
SyndiotacticAlternating SidesSemi-crystalline
AtacticRandomAmorphous

Synthesis of Block and Graft Copolymers

Block and graft copolymers are advanced materials that combine the properties of two or more different polymer types into a single macromolecule.

Block Copolymers consist of long sequences (blocks) of one monomer type covalently bonded to blocks of another. The synthesis of well-defined block copolymers containing an this compound segment would likely utilize controlled/living polymerization techniques, such as:

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: This method uses a RAFT agent to mediate the polymerization, allowing for the sequential addition of different monomers to create block structures. It is highly versatile and tolerant of various functional groups.

Atom Transfer Radical Polymerization (ATRP): This technique uses a transition metal complex (often copper-based) to reversibly activate and deactivate the growing polymer chain, enabling the controlled synthesis of complex architectures.

Graft Copolymers feature a main polymer backbone with one or more side chains (grafts) of a different polymer type. cmu.edu Synthesizing a graft copolymer with this compound could be achieved through several strategies: psu.eduuiowa.edu

"Grafting-from": A polymer backbone is modified with initiator sites from which the this compound side chains are grown.

"Grafting-to": Pre-made poly(this compound) chains with reactive end-groups are attached to a functionalized polymer backbone.

"Grafting-through": A macromonomer of poly(this compound) with a polymerizable end-group is copolymerized with another monomer.

Kinetic and Thermodynamic Aspects of Polymerization Processes

The polymerization behavior of this compound is governed by both kinetic and thermodynamic factors.

Kinetics: The rate of polymerization is influenced by the reactivity of the monomer and the stability of the propagating radical. acs.orgimaging.org The p-tolyl group in this compound can affect the kinetics in several ways:

Electronic Effect: The tolyl group is weakly electron-donating, which can influence the electron density of the vinyl double bond and the stability of the propagating radical.

Steric Effect: The bulkiness of the tolyl group can hinder the approach of monomer molecules to the growing chain end, potentially lowering the propagation rate constant (k_p) compared to less hindered acrylates like ethyl acrylate. rsc.org

The table below presents a conceptual comparison of kinetic parameters for this compound relative to the well-studied Ethyl Acrylate.

Kinetic ParameterDescriptionExpected Trend for this compound (vs. Ethyl Acrylate)Reason
Propagation Rate Constant (k_p)Rate of monomer addition to the growing chainLowerIncreased steric hindrance from the p-tolyl group.
Termination Rate Constant (k_t)Rate of radical chain deactivationLowerSteric hindrance impedes the interaction of two growing chain ends.

Thermodynamics: A key thermodynamic parameter in polymerization is the ceiling temperature (T_c) . This is the temperature at which the rate of polymerization and the rate of depolymerization (the reverse reaction) are equal. Above T_c, polymerization is thermodynamically unfavorable. The ceiling temperature is influenced by the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization. For monomers with large substituents, like this compound, steric strain in the polymer chain can lower the enthalpy of polymerization, leading to a lower ceiling temperature compared to less hindered monomers. researchgate.net

Advanced Materials Science Applications of Acrylate Based Polymers

Electronic and Optoelectronic Applications

Polymers with pendant aromatic groups are integral to the development of organic electronics. The p-tolyl group in poly(ethyl 2-(p-tolyl)acrylate) is an electroactive moiety that can influence the polymer's electronic properties, making it a candidate for several optoelectronic applications.

Polymer Hosts for Light-Emitting Devices (OLEDs, PLEDs)

In Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs), a host material is used to form a thin film that dissolves a small amount of an emissive dopant. The host facilitates charge injection and transport, and transfers energy to the dopant. Non-conjugated polymers with pendant electroactive groups are often explored as host materials because they combine good film-forming properties and high solubility with the necessary electronic characteristics.

Poly(this compound) is envisioned as a potential host material. The acrylate (B77674) backbone provides solubility and mechanical robustness, while the p-tolyl side-chains could provide a medium for charge transport, specifically hole transport, to the emissive guest molecules. The performance of such a host is determined by its charge carrier mobility and its triplet energy level. For efficient energy transfer to a phosphorescent emitter, the host's triplet energy must be higher than that of the emitter.

A relevant analogue is poly(2-(N-carbazolyl)ethyl acrylate) (PCzEA), which has been investigated as a host material for PLEDs. researchgate.net The carbazole (B46965) group is a well-known hole-transporting moiety. By analogy, the p-tolyl group, while a weaker hole transporter than carbazole, could serve a similar function in facilitating charge recombination within the emissive layer. The separation of the electronic function (p-tolyl group) from the polymer backbone (acrylate) can lead to materials with enhanced mechanical durability and stability compared to fully conjugated polymers. researchgate.net

Table 1: Comparison of Properties for Structurally Related Polymer Hosts in PLEDs

Polymer Host Pendant Group Key Function Reported Efficiency (Example)
Poly(vinylcarbazole) (PVK) Carbazole Hole Transport 18.25 cd/A (with FIrpic dopant) researchgate.net
Poly(2-(N-carbazolyl)ethyl acrylate) (PCzEA) Carbazole-ethyl Hole Transport Investigated as a model polymer for studying side-chain tacticity influence on hole mobility. researchgate.net
Poly(this compound) (Hypothetical) p-Tolyl Potential Hole Transport Properties not yet reported, but expected to offer good film-forming capabilities.

Organic Photovoltaic (OPV) Materials

In organic photovoltaics, acrylate polymers are valued for their mechanical flexibility, good adhesion, and high cure speed, making them suitable for use as encapsulants and adhesives to protect the active layers of the solar cell. sigmaaldrich.com Novel acrylic monomers are being developed specifically for OPV encapsulation to provide a strong barrier against moisture and oxygen while maintaining compatibility with the device's active layers. sigmaaldrich.com

While not a primary component of the active light-absorbing layer, which typically consists of conjugated polymers, poly(this compound) could be engineered for use in supporting roles. The incorporation of the aromatic p-tolyl group could enhance adhesion to other organic layers within the OPV stack, such as the polyethylene (B3416737) terephthalate (B1205515) (PET) substrate. sigmaaldrich.com The refractive index of the polymer, influenced by the tolyl group, could also be tuned to improve light management within the device.

Materials for Electrical Memory Applications

Polymer-based electronic memory devices offer advantages such as low cost, mechanical flexibility, and simple fabrication. mdpi.com The mechanism of memory in many of these devices relies on charge trapping within the polymer layer. Polymers containing electroactive pendant groups, which can be reversibly oxidized and reduced, are excellent candidates for these applications.

A polymer like poly(this compound) could function as the active layer in a charge-trapping memory device. The pendant p-tolyl groups can act as charge-trapping sites. When a voltage is applied, charge carriers (holes) can be injected from the electrode and become trapped at the tolyl sites, switching the device to a high-conductivity "ON" state. This state can be maintained even after the voltage is removed. A reverse voltage can then release the trapped charges, returning the device to its low-conductivity "OFF" state. The performance of such a device would depend on the stability of the trapped charges and the energy barrier for charge injection and release. Research on similar systems, such as those incorporating carbazole or other aromatic moieties, has demonstrated the viability of this approach. researchgate.net

Functional Coatings and Resins

Acrylate polymers are foundational in the coatings industry due to their durability, weather resistance, and versatility. The properties of an acrylic coating can be precisely controlled by the choice of monomer.

Development of Acrylic Coatings with Specific Performance Characteristics

The synthesis of polymers from this compound would yield coatings with distinct characteristics. The p-tolyl group is hydrophobic, which would enhance the water resistance of the coating. Its presence would also increase the polymer's refractive index compared to simple poly(ethyl acrylate), a property that is useful in optical coatings. Furthermore, the rigidity of the aromatic ring can improve the hardness and scratch resistance of the resulting film.

By copolymerizing this compound with other acrylic monomers, a wide range of performance characteristics can be achieved. For example, copolymerization with a soft monomer like ethyl acrylate could balance hardness with flexibility, while including a monomer with a functional group like acrylic acid would improve adhesion to substrates. This approach allows for the creation of tailored coatings for specific industrial applications, from protective finishes to specialized optical films. nih.gov

Table 2: Predicted Influence of p-Tolyl Group on Polyacrylate Coating Properties

Property Poly(ethyl acrylate) Poly(this compound) (Predicted) Rationale
Refractive Index Lower (~1.47) Higher Incorporation of aromatic ring.
Hardness Softer, rubbery Harder, more rigid Steric hindrance and rigidity of the tolyl group.
Water Resistance Moderate High Hydrophobic nature of the tolyl group.
Glass Transition Temp. (Tg) Low (~ -21 °C) Higher Reduced chain mobility due to bulky side group.

Emerging Applications in Molecular and Supramolecular Assembly

The self-assembly of polymers into ordered nanostructures is a powerful tool for creating advanced materials. In this context, the interactions between pendant groups play a crucial role. The p-tolyl group in poly(this compound) can participate in π-π stacking interactions. These non-covalent interactions, though weak individually, can collectively guide the assembly of polymer chains into well-defined morphologies in solution or in thin films.

This capability could be harnessed to create nanoporous materials, templates for nanoparticle synthesis, or ordered films for electronic applications where precise molecular arrangement is key. For instance, block copolymers containing a poly(this compound) segment could self-assemble into domains where the π-π stacking of the tolyl groups drives the formation of specific nanostructures. While this area is still largely exploratory for this specific polymer, the principles of molecular and supramolecular assembly suggest a promising avenue for future research.

Future Research Directions and Interdisciplinary Perspectives

Development of Sustainable Synthetic Methodologies

The drive towards green chemistry is a pivotal aspect of future research into Ethyl 2-(p-tolyl)acrylate synthesis. rsc.orgrsc.org Current methodologies often rely on petroleum-based feedstocks and harsh reaction conditions. umn.edu Future research will prioritize the development of sustainable and environmentally benign synthetic routes.

One promising avenue is the utilization of bio-renewable starting materials. umn.edu Lignocellulosic biomass, for instance, can be a source for producing bio-based acrylic acid and related esters. rsc.org Researchers are exploring the conversion of biorenewable lactate (B86563) esters into acrylic esters through catalytic processes that operate under milder conditions and avoid the need for solvents. umn.edu Another approach involves the enzymatic synthesis of acrylate (B77674) esters, which offers high selectivity and reduces the environmental impact of chemical processes. rsc.orgrecercat.cat For example, lipases can be used as biocatalysts for the transacylation of acrylates in solvent-free systems. researchgate.net Companies are already beginning to produce ethyl acrylate from bioethanol, significantly reducing the carbon footprint of the final product. arkema.combasf.com The development of catalysts from sustainable sources, such as those derived from pinene, also presents a viable path towards greener synthesis of acrylate monomers. worktribe.comrsc.org

Sustainable ApproachPotential Feedstock/CatalystKey Advantages
Bio-based SynthesisLactic Acid, Bioethanol, PineneReduced reliance on fossil fuels, lower carbon footprint. umn.eduarkema.comworktribe.com
Enzymatic CatalysisLipases, AmylasesHigh selectivity, mild reaction conditions, solvent-free options. rsc.orgresearchgate.netgoogle.com
Green CatalysisSe-modified microgelsHigh yield and selectivity under mild conditions. maastrichtuniversity.nl

Exploration of Novel Polymer Architectures and Composites

The versatility of the acrylate functional group in this compound allows for the creation of a wide array of polymer architectures and composites with tailored properties. Future research will delve into the synthesis of novel homopolymers and copolymers, as well as the development of advanced composite materials.

Copolymerization of this compound with other monomers is a key strategy to modify its properties for specific applications. For instance, copolymerizing with monomers like ethylene (B1197577) can yield materials with enhanced stress cracking resistance, suitable for various industrial applications. google.com The radical copolymerization with monomers such as butyl acrylate and N-[4-N'-(phenylaminocarbonyl) phenyl] maleimide (B117702) can lead to thermally stable polymers. researchgate.net The creation of core-shell composite particles, where a shell of a copolymer containing ethyl acrylate is grafted onto a core of another polymer like polymethyl methacrylate (B99206) (PMMA), can influence the adsorption behavior of biomolecules, opening doors for biomedical applications. researchgate.net

The development of composites by incorporating functional materials into a poly(this compound) matrix is another significant research direction. Graphene, with its exceptional electronic and mechanical properties, can be functionalized and used to initiate the polymerization of acrylates, leading to hybrid materials with potential applications in sensors and biotechnology. nih.gov Blends with other polymers, such as low-density polyethylene (B3416737) (LDPE) and plasticized starch, can be compatibilized with ethylene-ethyl acrylate copolymers to create materials with controlled rheological properties. researchgate.net

Polymer Architecture/CompositeComonomer/FillerPotential Properties and Applications
CopolymersEthylene, Butyl AcrylateEnhanced mechanical properties, thermal stability. google.comresearchgate.net
Core-Shell ParticlesPolymethyl Methacrylate (PMMA)Controlled biomolecule adsorption for biomedical uses. researchgate.net
Graphene CompositesFunctionalized GrapheneAdvanced sensors, biotechnology platforms. nih.gov
Polymer BlendsLDPE, Plasticized StarchTailored rheological properties for processing. researchgate.net

Integration of Computational Design and Experimental Synthesis

The synergy between computational modeling and experimental synthesis is poised to accelerate the discovery and optimization of materials based on this compound. acs.orgdrexel.edu Computational tools, particularly Density Functional Theory (DFT), are increasingly being used to predict the kinetics and mechanisms of acrylate polymerization. acs.orgugent.beresearchgate.net This predictive capability allows researchers to understand structure-reactivity relationships and to design more efficient polymerization processes. acs.org

Computational screening of virtual libraries of monomers can identify promising candidates for creating polymers with a high affinity for specific target molecules, which is particularly useful in the development of materials for biomedical applications like bile salt sequestrants. researchgate.net Machine learning algorithms are also being employed to guide the discovery of new photopolymer compositions with desired mechanical properties, significantly reducing the experimental effort required. nih.gov These computational approaches can predict how changes in monomer composition will affect properties such as Young's modulus, peak stress, and ultimate strain. nih.gov The insights gained from these in silico studies can then be used to design and synthesize novel polymers with tailored functionalities. upenn.edu

Computational ToolApplication in Acrylate ResearchKey Benefits
Density Functional Theory (DFT)Predicting polymerization kinetics and mechanisms. acs.orgacs.orgugent.beUnderstanding structure-reactivity relationships, process optimization. acs.org
Virtual Monomer ScreeningIdentifying monomers with high affinity for target molecules. researchgate.netRational design of functional polymers for specific applications.
Machine LearningGuiding the discovery of new polymer formulations. nih.govAccelerated material discovery, prediction of mechanical properties.

Interdisciplinary Applications in Advanced Engineering and Biotechnology

The unique properties of polymers derived from this compound open up a vast landscape of interdisciplinary applications, particularly in advanced engineering and biotechnology. researchgate.netresearchgate.net The ability to tailor the physical and chemical properties of acrylate-based materials makes them suitable for a wide range of uses, from industrial coatings to sophisticated biomedical devices. researchgate.netnih.gov

In the realm of biotechnology, functionalized acrylate polymers are being explored as drug delivery vehicles and antimicrobial platforms. mdpi.com The surface of these polymers can be modified to introduce specific reactive groups that can target cells or tissues. mdpi.com Acrylate-based nanoparticles are also being developed as nanocarriers for imaging agents, with potential applications in diagnostics and theranostics. unicam.it In tissue engineering, acrylic-based materials can be fabricated into porous scaffolds that support cell growth and tissue regeneration. researchgate.net

In advanced engineering, the development of hybrid materials, such as the aforementioned graphene-polymer composites, could lead to novel sensors with enhanced sensitivity. nih.gov The inherent properties of polyacrylates, such as their use in coatings and adhesives, can be further enhanced by creating novel copolymer and composite structures. basf.comwikipedia.org The exploration of these materials in fields like electronics and food packaging is also an active area of research. nih.gov

Application AreaSpecific Use CaseKey Advantages of Acrylate-Based Materials
BiotechnologyDrug delivery, tissue engineering scaffolds, nanocarriers for imaging. researchgate.netmdpi.comunicam.itBiocompatibility, tunable surface properties, versatility. unicam.it
Advanced EngineeringHumidity sensors, high-performance coatings, adhesives. nih.govresearchgate.netTailorable mechanical and electronic properties.
Environmental RemediationFlocculants for water treatment. wikipedia.orgEfficient removal of impurities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing Ethyl 2-(p-tolyl)acrylate, and how can reaction yields be optimized?

  • Methodological Answer : this compound can be synthesized via esterification of acrylic acid derivatives with p-tolyl-containing alcohols or through nucleophilic substitution reactions. Key parameters include catalyst selection (e.g., acid catalysts for esterification), solvent polarity, and temperature control. For example, analogous syntheses of ethyl acrylate derivatives employ nucleophilic addition to α,β-unsaturated carbonyl systems, with yields improved by optimizing stoichiometry and reaction time . Purification via column chromatography or distillation is critical to isolate the product from byproducts.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming molecular structure, with chemical shifts for aromatic protons (e.g., p-tolyl group) typically appearing at δ 7.2–7.9 ppm and ester carbonyls at ~δ 170 ppm in ¹³C NMR . Gas chromatography-mass spectrometry (GC-MS) aids in verifying purity and molecular weight, while X-ray crystallography (as demonstrated for structurally similar acrylates) provides definitive stereochemical information . Cross-referencing spectral data with published literature (e.g., tables in ) ensures accurate interpretation.

Q. How can the solubility and stability of this compound be systematically evaluated for experimental applications?

  • Methodological Answer : Solubility can be assessed in solvents of varying polarity (e.g., hexane, ethanol, DMSO) using UV-Vis spectroscopy or gravimetric analysis. Stability studies should monitor degradation under controlled conditions (light, temperature, pH) via HPLC or NMR. For example, ethyl acrylate derivatives exhibit hydrolytic instability in basic conditions, necessitating anhydrous storage .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) can predict the electronic properties and reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations, such as those employing the Colle-Salvetti correlation-energy functional, can model electron density distributions and frontier molecular orbitals to predict reactivity sites (e.g., electrophilic α,β-unsaturated ester moiety) . Parameters like HOMO-LUMO gaps and Fukui indices quantify susceptibility to nucleophilic or electrophilic attacks, guiding catalyst design for polymerization or Michael addition reactions.

Q. How can this compound be integrated into copolymer networks for biomedical applications, and what experimental metrics assess biocompatibility?

  • Methodological Answer : Copolymerization with monomers like 2-hydroxyethyl acrylate (HEA) can tailor mechanical and biocompatible properties. Random copolymer networks (e.g., P(EA-HEA)) are synthesized via free-radical polymerization, with composition verified by FTIR and DSC . Biocompatibility is evaluated through cytotoxicity assays (e.g., MTT tests on cell lines) and in vivo degradation studies. Surface functionalization with bioactive ligands (e.g., peptides) enhances cellular uptake .

Q. What experimental approaches resolve contradictions in reported catalytic activities of this compound derivatives in asymmetric synthesis?

  • Methodological Answer : Comparative kinetic studies under standardized conditions (solvent, temperature, catalyst loading) isolate variables affecting enantioselectivity. Mechanistic insights can be gained via in situ monitoring with techniques like IR spectroscopy or ESI-MS to detect intermediates. For example, discrepancies in asymmetric hydrogenation yields may arise from ligand-metal coordination dynamics, addressed by screening chiral phosphine ligands .

Q. How do structural modifications (e.g., substituent effects) on the p-tolyl group influence the photophysical properties of this compound?

  • Methodological Answer : Substituent effects are studied by synthesizing analogs with electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) on the aryl ring. UV-Vis and fluorescence spectroscopy quantify changes in absorption/emission maxima, while time-resolved fluorescence decay assays measure excited-state lifetimes. Correlations between Hammett constants and spectral shifts reveal electronic contributions to photostability .

Data Analysis and Contradiction Resolution

Q. What statistical methods are recommended to address variability in bioactivity data for this compound derivatives?

  • Methodological Answer : Multivariate analysis (e.g., PCA or ANOVA) identifies confounding factors (e.g., batch-to-batch purity differences). Meta-analyses of published bioactivity datasets (e.g., cytotoxicity IC₅₀ values) should account for experimental variables like cell line specificity and assay protocols. Reproducibility is enhanced by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals of this compound for X-ray studies?

  • Methodological Answer : Slow vapor diffusion techniques using solvents like ethyl acetate/hexane mixtures promote controlled nucleation. Temperature gradients and seeding methods improve crystal quality. For structurally related acrylates, monoclinic polymorphs have been resolved with space group P2₁/c, validated via Rietveld refinement .

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